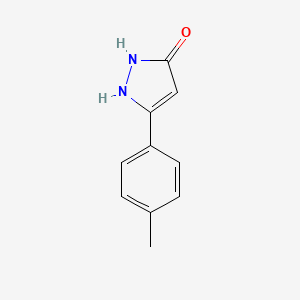![molecular formula C19H18N4S B14962007 2-(4-Tert-butylphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B14962007.png)
2-(4-Tert-butylphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-TERT-BUTYLPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE-5-THIOL is a heterocyclic compound that combines the structural features of triazole and quinazoline. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the tert-butylphenyl group enhances its stability and lipophilicity, making it a promising candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-TERT-BUTYLPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE-5-THIOL typically involves the cyclization of appropriate precursors under specific conditionsThe tert-butylphenyl group is introduced via Friedel-Crafts alkylation or similar methods .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(4-TERT-BUTYLPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE-5-THIOL undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the triazole moiety
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted triazoloquinazolines
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions .
Mechanism of Action
The mechanism of action of 2-(4-TERT-BUTYLPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE-5-THIOL involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interfere with cellular signaling pathways, leading to apoptosis in cancer cells or inhibition of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-c]quinazoline: Shares the triazoloquinazoline core but lacks the tert-butylphenyl group.
Quinazoline derivatives: Include compounds like erlotinib and gefitinib, which are used in cancer therapy.
Triazole derivatives: Known for their antifungal and antimicrobial activities .
Uniqueness
2-(4-TERT-BUTYLPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE-5-THIOL is unique due to the presence of the tert-butylphenyl group, which enhances its stability and lipophilicity. This structural feature may contribute to its improved biological activity and potential as a therapeutic agent .
Properties
Molecular Formula |
C19H18N4S |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione |
InChI |
InChI=1S/C19H18N4S/c1-19(2,3)13-10-8-12(9-11-13)16-21-17-14-6-4-5-7-15(14)20-18(24)23(17)22-16/h4-11H,1-3H3,(H,21,22) |
InChI Key |
FLFPPRVOYUYNBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C4C=CC=CC4=NC(=S)N3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-ethoxyphenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide](/img/structure/B14961930.png)
![N-(4-methylphenyl)-6-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14961943.png)
![3-methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14961946.png)

![2-[(2Z)-5-ethyl-2-[(4-methoxyphenyl)imino]-4-(4-methylphenyl)-1,3-thiazol-3(2H)-yl]ethanol](/img/structure/B14961948.png)
![N-benzyl-2-[1-(3-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B14961955.png)
![2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one](/img/structure/B14961962.png)
![2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B14961969.png)
![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B14961973.png)

![Methyl 5-(2-hydroxypyridin-3-YL)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-C]pyridine-7-carboxylate](/img/structure/B14961994.png)
![1-(4-ethylphenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14962001.png)
![Ethyl 4-amino-3-cyanoimidazo[5,1-c][1,2,4]triazine-8-carboxylate](/img/structure/B14962008.png)
![(2-chloro-5-nitrophenyl)[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]methanone](/img/structure/B14962014.png)
